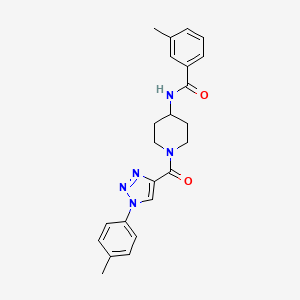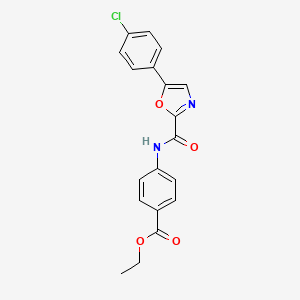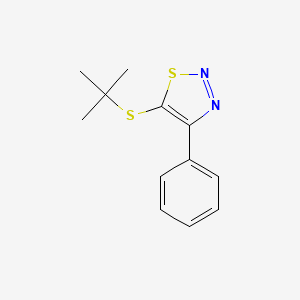
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” likely belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would depend on the specific conditions and reagents used. Similar compounds have been shown to undergo a variety of reactions, including thermal rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would be determined by its specific chemical structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthesis of Phthalocyanine Derivatives
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole: is used in the synthesis of phthalocyanine derivatives, which are crucial for high-tech materials due to their optical properties. The bulky tert-butylsulfanyl group helps prevent aggregation, which is a common issue that affects the desired properties of phthalocyanines .
Structural and Spectroscopic Analyses
The compound serves as a subject for structural analyses, where its IR and NMR spectroscopic properties are studied. These analyses are essential for understanding the compound’s behavior and potential applications in various fields, such as materials science .
Oligonucleotide Modification
In the field of biomedicine, 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is used to introduce thiol groups into oligonucleotides. This modification is significant for the preparation of oligonucleotide conjugates and the functionalization of gold nanoparticles, which have applications in diagnostics and therapeutics .
DNA Nanobiotechnology
Thiolated oligonucleotides, derived from the compound, are utilized in DNA nanobiotechnology. They facilitate the immobilization of DNA onto gold surfaces and the creation of DNA-functionalized gold nanoparticles, which are instrumental in the development of biosensors and drug delivery systems .
Asymmetric N-Heterocycle Synthesis
The compound is involved in the synthesis of N-heterocycles, which are a class of compounds with a wide range of pharmaceutical applications. The tert-butylsulfanyl group plays a role in mediating asymmetric synthesis, which is crucial for creating enantiomerically pure pharmaceuticals .
Photophysical and Photochemical Studies
Due to its unique structure, 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is studied for its photophysical and photochemical properties. These studies are important for the development of new materials with specific light-absorption and emission characteristics .
Safety and Hazards
The safety and hazards associated with “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would depend on its specific chemical structure and how it is used. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Direcciones Futuras
The future directions for research on “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would likely depend on the results of initial studies on its synthesis, properties, and potential applications. For example, if the compound shows promising properties, it could be further studied for potential uses in various fields .
Propiedades
IUPAC Name |
5-tert-butylsulfanyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-12(2,3)15-11-10(13-14-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAABCKLGDDXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

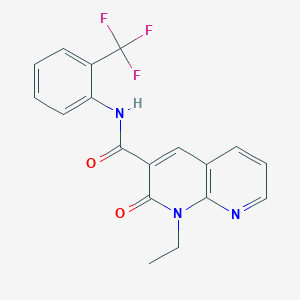
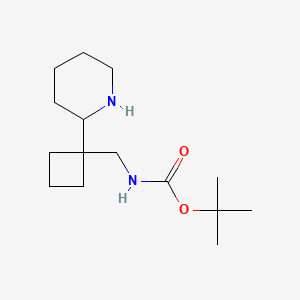

![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
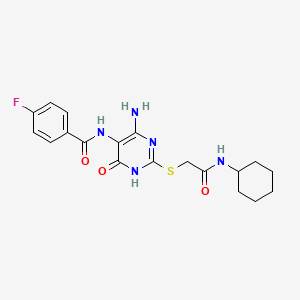
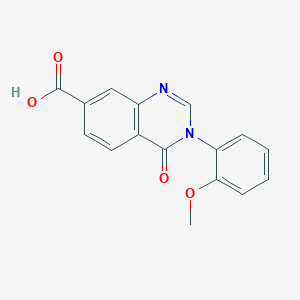
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)
![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
